Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound, with its unique substituents, is of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination and fluorination of an indole precursor, followed by formylation and esterification. Specific reaction conditions, such as the use of bromine and fluorine sources, catalysts, and solvents, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction can modify the formyl group .
Scientific Research Applications
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly in cancer and antiviral research.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the biological activities of indole derivatives, including their interactions with various biological targets.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique substituents allow it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-1H-indole-2-carboxylate: Similar structure but lacks the fluorine and formyl groups.
Ethyl 7-bromo-1H-indole-2-carboxylate: Similar structure but lacks the fluorine and formyl groups.
Ethyl 5-fluoro-1H-indole-2-carboxylate: Similar structure but lacks the bromine and formyl groups.
Uniqueness
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate is unique due to the presence of bromine, fluorine, and formyl groups on the indole ring. These substituents confer distinct chemical reactivity and biological activity, making it a valuable compound in research and development .
Properties
IUPAC Name |
ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO3/c1-2-18-12(17)11-8(5-16)7-3-6(14)4-9(13)10(7)15-11/h3-5,15H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHSMCFDMYEGOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)F)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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